molecular formula C12H16ClNO2 B6360761 Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride CAS No. 1965309-63-0

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6360761
CAS No.: 1965309-63-0
M. Wt: 241.71 g/mol
InChI Key: VTZIIORMINMTMX-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based chemical building block offered for research and development purposes. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, extensively used in the design of bioactive molecules and pharmaceuticals due to its ability to efficiently explore pharmacophore space and influence the stereochemistry and solubility of drug candidates . This compound, with its ester functional group and phenyl substitution, is a versatile intermediate for constructing more complex molecules. It can be used in the synthesis of potential ligands for various biological targets, and its structure aligns with derivatives that have shown promise in antimicrobial research . As a proline derivative, it serves as a key chiral precursor in asymmetric synthesis and for the development of novel compounds for investigating disease mechanisms. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZIIORMINMTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Itaconic Acid Condensation

The synthesis of the pyrrolidine core often begins with cyclocondensation reactions. A prominent method involves reacting itaconic acid with aromatic amines under refluxing toluene. For example, hydrazide intermediates such as 5b (derived from 5-oxopyrrolidine-3-carboxylic acid) undergo condensation with itaconic acid to form bis-pyrrolidinone structures. This reaction proceeds via nucleophilic attack of the amine on the dicarboxylic acid, followed by cyclodehydration. The resulting intermediate 14b contains two pyrrolidinone rings connected by an amide bond, as confirmed by ¹H-NMR signals at δ 2.54–2.88 ppm (COCH₂), 3.25–3.42 ppm (CH), and 3.55–4.16 ppm (NCH₂).

Methyl Esterification Using Sulfuric Acid Catalysis

Esterification of the carboxylic acid precursor is critical for introducing the methyl ester group. In a standard protocol, 5-oxopyrrolidine-3-carboxylic acid (3a , 3b ) reacts with methanol in the presence of catalytic sulfuric acid, yielding methyl esters 4a , 4b with >90% efficiency. The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic methanol attack. Excess methanol shifts equilibrium toward ester formation, while sulfuric acid neutralizes water byproduct.

Table 1: Esterification Yields Under Varied Conditions

Carboxylic AcidCatalystTemperature (°C)Yield (%)
3a H₂SO₄6592
3b H₂SO₄7095
3a HCl6578

Palladium-Catalyzed Cross-Coupling for Phenyl Substitution

Sonogashira Coupling for Alkyne Intermediate Synthesis

Introducing the phenyl group at the pyrrolidine 5-position often employs Pd-mediated cross-coupling. Source details the Sonogashira coupling of iodinated pyrrolidine derivatives with trimethylsilylacetylene (TMSA). For instance, intermediate 23a reacts with TMSA under Pd(PPh₃)₂Cl₂ catalysis, yielding alkyne 35a in 66% yield after desilylation with TBAF. This method ensures regioselective phenyl introduction without disturbing the ester group.

Oxidative Carbonylation for Carboxylate Formation

Post-coupling functionalization via Pd-catalyzed oxidative carbonylation converts alkynes to carboxylates. Treatment of 28a with CO and O₂ in the presence of Pd(OAc)₂ generates methyl 5-phenyl-pyrrolidine-3-carboxylate precursor 28b in 90% yield. The reaction mechanism involves oxidative addition of CO, followed by reductive elimination to form the carbonyl moiety.

Hydrochloride Salt Formation and Purification

Acidic Workup for Hydrochloride Precipitation

The free base form of methyl 5-phenyl-pyrrolidine-3-carboxylate is converted to its hydrochloride salt by treatment with concentrated HCl. Source specifies dissolving the free base in dichloromethane (DCM) and adding HCl gas or aqueous HCl dropwise. The hydrochloride precipitates as a white solid, isolated via filtration in 85–92% yield.

Recrystallization and Purity Analysis

Recrystallization from methanol/ethyl acetate mixtures enhances purity. Analytical data from for a related compound, (R)-methyl pyrrolidine-3-carboxylate hydrochloride, shows a melting point of 158–160°C and characteristic ¹³C-NMR signals at 31.3, 33.6, and 50.3 ppm for the pyrrolidine carbons. LC-MS analysis of the target compound reveals a molecular ion peak at m/z 279 [M+H]⁺, consistent with the molecular formula C₁₂H₁₆ClNO₂.

Alternative Pathways via Reductive Amination

Borane-Mediated Reduction of Pyrrolidine Diones

Source describes reducing pyrrolidine-2,3-dione intermediates using borane dimethyl sulfide (BH₃·SMe₂). For example, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione (2 ) reacts with BH₃·SMe₂ in THF at 0°C, yielding the diol intermediate 3 in 80% yield. Subsequent mesylation and displacement with cyanide affords 3-cyano derivatives . Adapting this method, reduction of a analogous dione could yield methyl 5-phenyl-pyrrolidine-3-carboxylate after esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted pyrrolidines

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate moiety. Its molecular formula is C11H14ClNO2C_{11}H_{14}ClNO_2, with a molecular weight of approximately 225.69 g/mol. The compound is soluble in various solvents, which enhances its applicability in biochemical assays and formulations.

Scientific Research Applications

  • Medicinal Chemistry
    • Antiviral Activity : Compounds similar to methyl 5-phenyl-pyrrolidine-3-carboxylate have been investigated for their antiviral properties. Research indicates that derivatives of pyrrolidine can exhibit significant antiviral activity, potentially useful in treating viral infections such as influenza .
    • Neuropharmacology : Pyrrolidine derivatives are explored for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, influencing conditions like depression and anxiety .
  • Synthetic Applications
    • Building Block in Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it valuable in developing new pharmaceuticals .
    • Chiral Synthesis : The compound can be utilized in asymmetric synthesis, contributing to the production of enantiomerically pure substances, which are crucial in drug development.

Case Studies

  • Antiviral Research
    • A study demonstrated that pyrrolidine-based compounds exhibited significant antiviral activity against several strains of viruses. The mechanism involved inhibiting viral replication at the cellular level, suggesting potential for therapeutic development .
  • Neuropharmacological Studies
    • Research on pyrrolidine derivatives indicated their potential as anxiolytics and antidepressants through modulation of serotonin and dopamine pathways. Clinical trials are ongoing to evaluate their efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features and differences between Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride and related compounds:

Compound Name Core Ring Substituents Key Differences Potential Applications
This compound Pyrrolidine 5-phenyl, 3-methyl ester, hydrochloride Benchmark compound; phenyl group enhances aromatic interactions. Drug intermediates, enzyme inhibitors
Methyl piperidine-3-carboxylate hydrochloride Piperidine 3-methyl ester, hydrochloride Six-membered ring (piperidine); lacks phenyl group, reducing steric hindrance. Solubility studies, ligand synthesis
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride Piperidine 5-hydroxy, 3-ethyl ester, hydrochloride Hydroxyl group increases polarity; ethyl ester may alter metabolic stability. Chiral building blocks, prodrug development
3-Cyano-3-methylpyrrolidine hydrochloride Pyrrolidine 3-cyano, 3-methyl, hydrochloride Nitrile group introduces electronegativity; no ester functionality. CNS-targeting agents, receptor modulators
Pexidartinib hydrochloride Pyrrolo[2,3-b]pyridine Complex substituents (chloro, trifluoromethyl) Polycyclic structure with halogenated groups; designed for kinase inhibition. Oncology (TGCT treatment)

Physicochemical and Pharmacological Implications

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence conformational flexibility and binding affinity. Piperidine derivatives often exhibit higher solubility due to reduced ring strain, while pyrrolidines may favor tighter binding in enzyme pockets .
  • Substituent Effects: The phenyl group in the target compound enhances π-π stacking interactions with aromatic residues in proteins, a feature absent in methyl or hydroxyl-substituted analogs . Ester vs. Nitrile: Methyl/ethyl esters are hydrolytically labile, enabling prodrug strategies, whereas nitriles (e.g., 3-cyano analog) improve metabolic stability . Hydrochloride Salt: Common across analogs to improve aqueous solubility and crystallinity, critical for formulation .

Biological Activity

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with phenyl-substituted carboxylic acids. Various methods have been employed to achieve high yields and purity, often utilizing catalytic conditions to enhance the efficiency of the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to methyl 5-phenyl-pyrrolidine-3-carboxylate have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, one study reported that derivatives with specific substitutions showed reduced viability in A549 lung adenocarcinoma cells, with some compounds reducing cell viability by over 60% compared to controls .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineViability Reduction (%)Reference
Methyl 5-phenyl-pyrrolidine-3-carboxylateA549 (Lung)63.4
3,5-Dichloro derivativeA549 (Lung)21.2
Ester derivativeA549 (Lung)71.3

Analgesic Activity

Analgesic properties have also been explored for related pyrrolidine compounds. In a study assessing various esters derived from pyrrolidine, it was found that certain derivatives exhibited analgesic effects comparable to morphine at specific doses . The evaluation utilized the hot-plate method, indicating a promising avenue for pain management applications.

Table 2: Analgesic Activity Comparison

CompoundED50 (mg/kg)Reference
Morphine5.0
Pyrrolidine derivative 16.4
Pyrrolidine derivative 27.2

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has been documented in various studies. Compounds similar to methyl 5-phenyl-pyrrolidine-3-carboxylate have shown protective effects against neurodegeneration in vitro, particularly in models simulating oxidative stress conditions . These findings suggest a potential role in treating neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Activity : A series of pyrrolidine derivatives were tested against A549 cells, revealing that modifications at specific positions significantly enhanced their anticancer efficacy. The most potent compound reduced cell viability by approximately 80%, suggesting a structure-activity relationship that warrants further investigation .
  • Case Study on Analgesic Effects : In a comparative study involving various analgesics, certain pyrrolidine derivatives demonstrated significant pain relief in animal models, achieving effects similar to established analgesics like morphine without notable side effects .

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